N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide

Catalog No.
S11888123
CAS No.
M.F
C21H25ClN6O
M. Wt
412.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4...

Product Name

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-methylpropanamide

Molecular Formula

C21H25ClN6O

Molecular Weight

412.9 g/mol

InChI

InChI=1S/C21H25ClN6O/c1-12(2)19(29)27-20(28-21-25-13(3)9-14(4)26-21)23-8-7-15-11-24-18-6-5-16(22)10-17(15)18/h5-6,9-12,24H,7-8H2,1-4H3,(H2,23,25,26,27,28,29)

InChI Key

UXGJMULOFYUBBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C(C)C)C

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide is a complex organic compound that combines an indole moiety, a pyrimidine ring, and an amide functional group. The compound has the molecular formula C25H26ClN7OC_{25}H_{26}ClN_{7}O and a molecular weight of approximately 475.97 g/mol. It features a chloro-substituted indole, which is known for its diverse biological activities, indicating potential pharmacological relevance in various therapeutic areas .

Due to its functional groups:

  • Nucleophilic Substitution: The chlorine atom on the indole ring can be replaced by various nucleophiles, including amines or thiols.
  • Acylation: The amine groups can undergo acylation reactions to form more complex derivatives.
  • Oxidation and Reduction: The indole moiety can be oxidized to form derivatives such as indole-3-carboxylic acids, while the pyrimidine ring may undergo reduction under specific conditions.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.

The biological activity of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide is primarily attributed to the presence of the indole and pyrimidine rings. Compounds with such structures have been shown to exhibit:

  • Anticancer Properties: Many indole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Activity: The compound may possess antibacterial or antifungal properties due to its structural features.
  • Enzyme Inhibition: The pyrimidine portion can interact with various enzymes, potentially serving as a scaffold for drug development targeting specific pathways .

The synthesis of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide typically involves multiple steps:

  • Synthesis of Indole Derivative: Starting from appropriate precursors, the indole structure is formed using methods like Fischer Indole Synthesis.
  • Formation of Pyrimidine Ring: This may involve cyclization reactions using suitable reagents to introduce the pyrimidine moiety.
  • Coupling Reaction: The indole derivative is then coupled with the pyrimidine component through nucleophilic substitution or coupling reactions.
  • Final Acylation: The final step involves acylating the amine group to introduce the methylpropanamide functionality.

These steps require careful optimization of reaction conditions and reagents to achieve high yields and purity of the target compound.

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anticancer or antimicrobial agents.
  • Biochemical Research: The compound can be used in studies exploring enzyme mechanisms or cellular signaling pathways involving indole and pyrimidine derivatives.

Its unique structure allows it to interact with various biological targets, making it valuable for both therapeutic and research purposes .

Interaction studies involving N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide focus on understanding how this compound binds to specific proteins or enzymes. These studies typically employ techniques such as:

  • Molecular Docking: To predict binding affinity and orientation within active sites of target proteins.
  • In vitro Assays: To evaluate biological effects on cell lines or enzymatic activity.

Such studies help elucidate the mechanism of action and potential therapeutic applications of this compound.

N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide shares structural features with several other compounds, highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-N'-(4-fluorophenyl)ureaC24H23ClFN7OContains a fluorophenyl group instead of methylpropanamide
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(4,6-dimethylpyrimidinyl)-N''-(2-propylpentanoyl)guanidineC25H33ClN6OFeatures a guanidine moiety
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yloxy)]carbamimidoyl]-2-(4-methoxyphenoxy)acetamideC26H27ClN6O3Incorporates a methoxyphenoxy group

The unique combination of an indole ring with specific substitutions allows N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide to exhibit distinct biological properties compared to these similar compounds. Its potential as a therapeutic agent makes it a subject of interest in medicinal chemistry research .

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

412.1778371 g/mol

Monoisotopic Mass

412.1778371 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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